molecular formula C12H16O4 B1618838 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid CAS No. 6291-15-2

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid

Cat. No.: B1618838
CAS No.: 6291-15-2
M. Wt: 224.25 g/mol
InChI Key: XDEGFEIFKRWJQI-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a tert-butyl group at position 3, a hydroxyl group at position 2, and a methoxy group at position 5 on the aromatic ring. Its molecular formula is C₁₂H₁₆O₄, with a calculated molecular weight of 224.26 g/mol. The compound is registered under CAS number 6291-15-2 and is associated with synonyms such as NSC 4332 and AC1Q5TSD .

Properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(2,3)9-6-7(16-4)5-8(10(9)13)11(14)15/h5-6,13H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEGFEIFKRWJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277816
Record name 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-15-2
Record name NSC4332
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxy-5-methoxybenzoic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyl group to scavenge free radicals and prevent oxidative damage. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight structural, synthetic, and functional differences between 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid and related derivatives.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 3-tert-butyl, 2-OH, 5-OCH₃ C₁₂H₁₆O₄ 224.26 (calc.) Steric hindrance from tert-butyl; potential antioxidant activity
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid 5-Boc-amino, 2-OCH₃ C₁₃H₁₇NO₅ 267.28 (calc.) Boc-protected amino group; used in peptide synthesis (CAS 1075242-43-1)
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid 5-bis(prenyl)amino, 2-OH C₁₈H₂₃NO₃ 301.38 (calc.) Thermotolerance enhancement in C. elegans; synthesized via allylation
3-(Trifluoropropyl)-substituted benzoic acid 3-trifluoropropyl, ester hydrolysis C₁₇H₁₄F₃NO₃ 361.29 (calc.) Enhanced lipophilicity; synthesized via Pd-catalyzed coupling

Structural and Electronic Comparisons

  • Substituent Effects: Tert-butyl vs. Boc-Amino: The tert-butyl group in the target compound provides steric shielding, whereas the Boc-amino group in 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoic acid introduces a polar, protected amine, making it suitable for peptide coupling . Methoxy vs. Fluorinated Derivatives: The trifluoropropyl group in 3-(trifluoropropyl)benzoic acid increases metabolic stability and hydrophobicity, a feature absent in the target compound .

Biological Activity

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid (C12H16O4) is an organic compound that belongs to the class of benzoic acids. It features a tert-butyl group, a hydroxyl group, and a methoxy group on its benzene ring, which contribute to its unique chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant activity . The hydroxyl group in the compound plays a crucial role in scavenging free radicals, thereby preventing oxidative stress and cellular damage. Research indicates that this compound can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage, making it a candidate for further studies in oxidative stress-related diseases.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests its potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) by activating caspase pathways and inhibiting cell proliferation . The unique structure of this compound allows it to interact with specific molecular targets involved in cancer progression.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

  • Free Radical Scavenging : The hydroxyl group donates electrons to neutralize free radicals.
  • Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer pathways.
  • Cell Membrane Interaction : Disruption of microbial cell membranes contributes to its antimicrobial activity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Hydroxy-3-methoxybenzoic acidLacks tert-butyl groupModerate antioxidant
3-Tert-butyl-2-hydroxy-5-methylbenzoic acidMethyl instead of methoxyLower antimicrobial activity
3-Tert-butyl-2-hydroxybenzoic acidLacks methoxy groupLimited therapeutic effects

The presence of both the tert-butyl and methoxy groups enhances the lipophilicity and biological activity of this compound compared to similar compounds.

Study on Antioxidant Activity

A study published in [PMC5609913] highlighted the antioxidant capacity of this compound through various assays, including DPPH radical scavenging and ABTS assay. The results indicated significant scavenging activity comparable to standard antioxidants.

Investigation into Anticancer Properties

In another research effort documented in [PMC10059943], the compound was tested against several cancer cell lines, revealing IC50 values that suggest potent anticancer activity. The study focused on its mechanism involving apoptosis induction through caspase activation.

Antimicrobial Efficacy Study

A comparative study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable inhibition zones, particularly against Staphylococcus aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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